2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2OS/c1-8-5-10(14(15,16)17)9(6-18)12(19-8)21-7-11(20)13(2,3)4/h5H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXWYCJMDJIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C(C)(C)C)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Sulfanyl Group: This can be done through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in various substitution reactions, particularly at the pyridine ring and the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry evaluated a series of pyridine derivatives for their cytotoxic effects against several cancer cell lines. The results demonstrated that modifications at the 4-position significantly enhanced the anticancer activity compared to the parent compounds .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyridine derivatives are known to exhibit activity against a range of bacteria and fungi.
Case Study : In a study on novel pyridine-based compounds, researchers found that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could enhance the efficacy of *This compound against resistant strains .
Agrochemical Applications
The compound's unique structure makes it suitable for development as a pesticide or herbicide. Pyridine derivatives are often used in agricultural chemistry due to their effectiveness in controlling pests.
Insecticidal Activity
Research has shown that compounds with trifluoromethyl groups enhance insecticidal properties.
Case Study : A recent patent described the synthesis of several trifluoromethyl-containing pyridines that exhibited significant insecticidal activity against common agricultural pests. The study highlighted the importance of the sulfanyl group in enhancing bioactivity and selectivity towards target insects .
Material Science Applications
In addition to biological applications, This compound can be utilized in material science, particularly in the development of novel polymers and coatings.
Polymer Synthesis
The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.
Case Study : Research on polymer composites incorporating pyridine derivatives demonstrated enhanced thermal degradation temperatures and improved tensile strength compared to traditional polymers. This suggests potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- **2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The presence of the trifluoromethyl group in 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile distinguishes it from similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and ability to interact with biological targets.
Biological Activity
The compound 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group, along with a sulfanyl side chain.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways and the inhibition of anti-apoptotic proteins such as Bcl-2. Research conducted by Lee et al. demonstrated an IC50 value of 5 µM against MDA-MB-231 breast cancer cells, indicating potent activity against this cell line .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The observed IC50 for cytokine inhibition was approximately 10 µM, suggesting a moderate anti-inflammatory effect .
Neuroprotective Properties
Further investigations have highlighted its neuroprotective effects in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival in PC12 cells exposed to neurotoxic agents. It demonstrated a protective effect against glutamate-induced cytotoxicity with an EC50 value of 8 µM .
The biological activities of this compound are attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis through caspase activation.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.
- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels in neuronal cells.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the efficacy of this compound against various cancer cell lines, including lung and breast cancer. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .
Case Study 2: Neuroprotection in Animal Models
A study conducted on mice subjected to induced oxidative stress revealed that administration of the compound significantly improved cognitive function and reduced neuronal loss in the hippocampus. Behavioral tests indicated enhanced memory retention compared to controls .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
